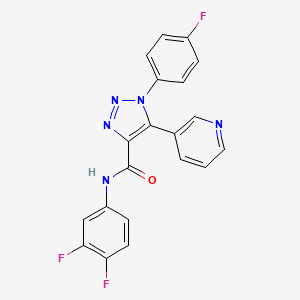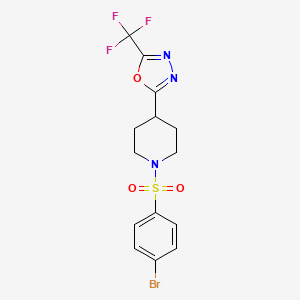
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, also known as DT-010, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of oxalamide derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with various molecular targets in the body. In cancer cells, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In neurological disorders, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide reduces neurotoxicity by inhibiting the formation of reactive oxygen species (ROS) and reducing inflammation.
Biochemical and Physiological Effects:
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. In neurological disorders, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide reduces oxidative stress and inflammation, which are major contributors to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several advantages for laboratory experiments. It is easy to synthesize and purify, making it suitable for large-scale studies. N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide also has a high degree of stability, which allows for long-term storage and use. However, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has some limitations in laboratory experiments, particularly in terms of its solubility and bioavailability. These limitations can be overcome through the use of appropriate solvents and formulations.
Orientations Futures
There are several future directions for the study of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide. One area of research is the development of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide-based drug formulations for the treatment of cancer and neurological disorders. Another area of research is the identification of new molecular targets for N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, which could expand its therapeutic applications. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, which could inform its clinical development. Overall, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has significant potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 2-bromo-3-thiophenecarboxaldehyde to form the intermediate compound, 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine. This intermediate is then reacted with 2-bromoethyl methyl ether and oxalic acid dihydrate to yield N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide. The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has been optimized to achieve high yields and purity, making it suitable for further scientific research.
Applications De Recherche Scientifique
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has also been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease. Studies have shown that N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models.
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-16(2)11(10-4-7-20-9-10)8-15-13(18)12(17)14-5-6-19-3/h4,7,9,11H,5-6,8H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPMHIMYJHOGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCCOC)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2856183.png)
![6-(4,4-dimethyloxazolidine-3-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856184.png)
![[(4-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2856186.png)
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid](/img/structure/B2856188.png)
![3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2856190.png)
![5-[2-(4-fluorophenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2856191.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2856192.png)




![Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B2856199.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2856200.png)
![6-Hexyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)